1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole
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Overview
Description
1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and an oxirane (epoxide) moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Oxirane Moiety: The oxirane ring can be introduced through the reaction of the benzimidazole derivative with epichlorohydrin under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole involves its interaction with biological targets through the oxirane ring. The oxirane moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication . The benzimidazole core can interact with various receptors and enzymes, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-Methyl-5-(oxiran-2-ylmethoxy)benzimidazole can be compared with other benzimidazole derivatives and oxirane-containing compounds:
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core but differ in their substituents and pharmacological activities.
Oxirane-Containing Compounds: Epoxides like epichlorohydrin and glycidol have similar reactivity due to the oxirane ring but lack the benzimidazole core, leading to different applications.
The uniqueness of this compound lies in the combination of the benzimidazole core and the oxirane ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methyl-5-(oxiran-2-ylmethoxy)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-12-10-4-8(2-3-11(10)13)14-5-9-6-15-9/h2-4,7,9H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWUTDLZOGUFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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